Product packaging for S1PL-IN-31(Cat. No.:CAS No. 1538574-95-6)

S1PL-IN-31

Cat. No.: B610626
CAS No.: 1538574-95-6
M. Wt: 454.96
InChI Key: XUZUIICAPXZZDU-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pathophysiological Implications of Dysregulated S1P Metabolism

S1P Signaling in Immune System Homeostasis

S1P signaling is a critical regulator of immune cell function and trafficking, particularly the movement of lymphocytes. nih.govfrontiersin.orgbohrium.comresearchgate.netnih.govimmunologypathways.com The S1P concentration gradient between lymphoid organs (low S1P) and blood/lymph (high S1P) is essential for guiding the egress of lymphocytes from secondary lymphoid organs into circulation. mdpi.comfrontiersin.orgbohrium.comresearchgate.net S1PR1 expression on lymphocytes is particularly important for this process. nih.govbohrium.comresearchgate.net Modulating S1P signaling, for instance, by inhibiting S1PL and thus increasing S1P levels, can lead to the sequestration of lymphocytes in lymphoid tissues, reducing their numbers in circulation. researchgate.netguidetopharmacology.org This mechanism underlies the immunosuppressive effects observed with S1P pathway modulation. researchgate.netresearchgate.netguidetopharmacology.org

S1P Signaling in Neurological Processes

The S1P signaling pathway is involved in various neurological processes, including neuronal development, neurogenesis, myelination, and synaptic activity. nih.govmdpi.comfrontiersin.orgmdpi.com S1P receptors are expressed by various cell types in the central nervous system (CNS), including neurons, astrocytes, microglia, and oligodendrocytes. mdpi.comfrontiersin.org Studies have indicated a role for S1P signaling in regulating neuronal excitability and neurotransmitter release. nih.gov Furthermore, S1P signaling is implicated in maintaining the integrity of the blood-brain barrier (BBB), which is crucial for protecting the CNS. nih.govmdpi.comnih.gov Dysregulated S1P signaling has been associated with various neurological disorders. nih.govmdpi.comnih.gov

S1P Signaling in Inflammation and Cellular Homeostasis

S1P signaling is widely implicated in mediating inflammatory responses and maintaining cellular homeostasis. frontiersin.orgnih.govmdpi.comelifesciences.orgfrontiersin.orgimmunologypathways.comnih.gov It influences various aspects of cellular function, including proliferation, survival, migration, and angiogenesis. nih.govmdpi.comelifesciences.orgfrontiersin.orgfrontiersin.org S1P can exert both pro- and anti-inflammatory effects depending on the specific receptors and downstream pathways involved. frontiersin.orgnih.govfrontiersin.org For example, S1P signaling through S1PR1 can strengthen endothelial cell junctions, contributing to vascular integrity and limiting inflammation. mdpi.comnih.gov Conversely, S1P can also promote the release of pro-inflammatory factors and influence immune cell infiltration into inflamed tissues. frontiersin.orgimmunologypathways.com Within cells, S1P signaling can interact with pro-inflammatory pathways such as NFκB. mdpi.comelifesciences.orgnih.gov

S1PL as a Therapeutic Target in Disease States

The critical role of S1P signaling in various physiological and pathological processes has positioned the enzymes involved in its metabolism, particularly S1PL, as potential therapeutic targets. researchgate.netguidetopharmacology.orgfrontiersin.orgresearchgate.netatsjournals.org Inhibiting S1PL leads to an accumulation of S1P, which, by altering the S1P gradient and influencing S1PR signaling (particularly S1PR1 internalization and desensitization), can impact processes such as lymphocyte trafficking. researchgate.netguidetopharmacology.orgacs.org

Research has explored the therapeutic potential of S1PL inhibition in various disease models. For instance, S1PL-IN-31, as an S1PL inhibitor, has been investigated in the context of autoimmune disorders. In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment at 2 mg/kg per day prevented cervical and thoracic lymphocyte infiltration and reduced neuromuscular weakness. caymanchem.combiomol.com This effect was associated with a reduction in the total number of lymphocytes, including CD4+ T cells, CD8+ T cells, and B cells in rats. caymanchem.com

Data on the effects of this compound on S1P levels in vivo have also been reported. Administration of this compound at 100 mg/kg increased S1P levels in the heart and lymph nodes of male and female rats. caymanchem.com

The inhibition of S1PL represents a strategy to modulate S1P levels and downstream signaling, with implications for treating diseases where dysregulated S1P metabolism contributes to pathogenesis, such as autoimmune and inflammatory conditions. researchgate.netguidetopharmacology.orgatsjournals.org

Research Findings on this compound Activity

TargetIC50 ValueReference
S1P Lyase (S1PL)210 nM caymanchem.comcymitquimica.combiomol.com
Smoothened (Smo)440 nM caymanchem.commedkoo.combiomol.com

In Vivo Effects of this compound in Rat Models

ModelDoseObserved EffectReference
Experimental Autoimmune Encephalomyelitis2 mg/kg per dayPrevents cervical/thoracic lymphocyte infiltration, reduces neuromuscular weakness caymanchem.combiomol.com
Rat (general)100 mg/kgIncreases S1P levels in heart and lymph nodes caymanchem.com
Rat (general)3 and 10 mg/kg per dayDecreases heart rate (in female rats) caymanchem.com

These findings highlight this compound as a compound that modulates S1P metabolism through S1PL inhibition, impacting lymphocyte distribution and demonstrating potential in models of neuroinflammation.

Properties

CAS No.

1538574-95-6

Molecular Formula

C26H23ClN6

Molecular Weight

454.96

IUPAC Name

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1

InChI Key

XUZUIICAPXZZDU-GOSISDBHSA-N

SMILES

N#CC1=CC=C(N2[C@H](C)CN(C3=NN=C(CC4=CC=CC=C4)C5=C3C=C(Cl)C=C5)CC2)N=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S1P Lyase inhibitor-31;  S1PLIN31;  S1PLIN-31;  S1PL-IN31;  S1PL IN 31;  S1PL-IN-31

Origin of Product

United States

S1pl in 31: a Dual Modulator of S1p and Hedgehog Pathways

Primary Mechanism: Inhibition of Sphingosine-1-Phosphate Lyase

Sphingosine-1-phosphate lyase (S1PL) is a key enzyme in sphingolipid metabolism, responsible for the irreversible degradation of sphingosine-1-phosphate (S1P) into ethanolamine (B43304) phosphate (B84403) and a fatty aldehyde. uniprot.org Inhibition of S1PL leads to an accumulation of S1P within cells and tissues, thereby influencing the diverse biological functions mediated by S1P. nih.govmdpi.com

Enzymatic Inhibition Profile of S1PL-IN-31

This compound has been identified as an inhibitor of S1PL. Research indicates that this compound inhibits S1P lyase with an IC50 value of 210 nM. medchemexpress.comcaymanchem.comglpbio.comcymitquimica.combioscience.co.ukmedchemexpress.eucaymanchem.commedchemexpress.com This indicates that a relatively low concentration of this compound is sufficient to inhibit the enzymatic activity of S1PL by 50%.

Impact on Intracellular and Extracellular S1P Levels

Inhibiting S1PL with compounds like this compound is expected to increase intracellular and extracellular levels of S1P. nih.gov Studies have shown that this compound increases S1P levels in tissues such as the heart and lymph nodes in rats. caymanchem.com The accumulation of S1P due to S1PL inhibition can impact various cellular processes regulated by S1P, including cell growth, survival, migration, and immune cell trafficking. lipidmaps.orgwikipedia.org For instance, increased S1P levels due to S1PL inhibition have been shown to decrease the proliferation of Müller glial progenitor cells in damaged retinas. nih.gov Conversely, treatments that decrease S1P levels or inhibit S1P receptor signaling have been observed to stimulate the formation of these cells. nih.gov

Secondary Mechanism: Antagonism of the Smoothened Receptor

The Smoothened (Smo) receptor is a critical component of the Hedgehog (Hh) signaling pathway, which plays vital roles in embryonic development, tissue homeostasis, and is often dysregulated in cancer. wikipedia.orgglpbio.commdpi.comfrontiersin.org Smo is a G protein-coupled receptor that transduces signals downstream of the Patched receptor upon binding of Hh ligands. mdpi.comfrontiersin.orgmdpi.com

Characterization of Smoothened Receptor Interaction

This compound has also been characterized as an antagonist of the Smoothened receptor. medchemexpress.comcaymanchem.combioscience.co.ukmedchemexpress.eumedchemexpress.commedkoo.combiomol.com The compound demonstrates antagonism of the Smo receptor with an IC50 value of 440 nM. medchemexpress.comcaymanchem.combioscience.co.ukmedchemexpress.eumedchemexpress.combiomol.com This indicates that this compound can inhibit the activity of the Smoothened receptor, thereby modulating Hedgehog signaling.

Implications for Hedgehog Signaling Pathway Modulation

As a Smoothened antagonist, this compound can interfere with the activation of the Hedgehog signaling pathway. nih.gov The Hh pathway is activated when Hh ligands bind to the Patched receptor, relieving the inhibition of Smoothened. mdpi.comfrontiersin.org Antagonism of Smoothened by this compound can block this activation, potentially impacting downstream effectors like the GLI transcription factors and the expression of Hh target genes involved in cell growth and differentiation. mdpi.com

Synergistic or Distinct Contributions of Dual Mechanism in Biological Contexts

The dual inhibitory activity of this compound on both S1PL and Smoothened suggests that its biological effects could result from the synergistic or distinct contributions of modulating both the S1P and Hedgehog pathways. While both pathways are involved in a variety of cellular processes, their interplay and the specific outcomes of their co-modulation by a single compound like this compound can be complex and context-dependent.

Inhibition of S1PL primarily affects S1P levels, influencing processes such as immune cell trafficking and cell survival. mdpi.comlipidmaps.orgwikipedia.org Antagonism of Smoothened directly impacts Hedgehog signaling, which is crucial for developmental processes and can drive proliferation in certain cancers. wikipedia.orgglpbio.commdpi.comfrontiersin.org The combined modulation of these pathways by this compound could have unique biological consequences not observed with inhibitors targeting only one of these pathways.

Preclinical Pharmacological Characterization of S1pl in 31

In Vitro Pharmacological Studies

In vitro studies have characterized the biological activities of S1PL-IN-31, focusing on its effects on S1P metabolism and related cellular pathways.

Cell-Based Assays for S1PL Activity Assessment

This compound has been utilized in cell-based assays to evaluate its inhibitory effect on S1P lyase activity. In studies involving lung epithelial cells, including MLE-12 cells and human bronchial epithelial cells, this compound was shown to block S1P lyase activity in nuclear fractions. nih.govresearchgate.netresearchgate.net These assays typically involve monitoring the cleavage of a substrate by measuring the fluorescence of the released product using a spectrofluorimeter. nih.gov Experiments have demonstrated that pre-treatment of MLE-12 cells with this compound at concentrations such as 2 µM or 10 µM significantly inhibited S1P lyase activity in nuclear preparations. nih.govresearchgate.netresearchgate.net

Receptor Binding and Functional Assays for Smoothened Antagonism

Beyond its primary role as an S1P lyase inhibitor, this compound has also been identified as a Smoothened receptor antagonist. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu Functional characterization indicates that this compound exhibits an IC50 of 440 nM for Smoothened receptor antagonism. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu Specific details regarding the methodologies of receptor binding or functional assays used to determine this antagonism were not extensively detailed in the available information, beyond the reported IC50 value.

Investigation of this compound Effects on Sphingolipid Metabolite Profiles in Cell Lines

Inhibition of S1P lyase (SGPL1) by compounds like this compound is expected to lead to elevated intracellular levels of sphingosine-1-phosphate (S1P), as SGPL1 is the enzyme responsible for S1P degradation. ontosight.aielifesciences.orgbiorxiv.org Studies in damaged retinas treated with this compound have demonstrated a robust increase in S1P levels. biorxiv.org Furthermore, in human microvascular endothelial cells (HMVEC-Ls) with defective CFTR, inhibiting S1P lyase activity with this compound was sufficient to ameliorate detrimental effects, a finding consistent with increased intracellular S1P levels mitigating endothelial barrier failure. nih.gov

Assessment of this compound Target Specificity through Profiling Panels

Information regarding comprehensive profiling panels to assess the target specificity of this compound beyond its known activity against S1P lyase and the Smoothened receptor was not available in the provided search results.

Analysis of this compound on Cellular Processes (e.g., proliferation, migration, survival)

S1P, the metabolic product regulated by S1P lyase, is a significant signaling molecule involved in various cellular processes, including proliferation, survival, and migration. medchemexpress.commedchemexpress.comglpbio.combiorxiv.orgglpbio.combiorxiv.orgresearchgate.netnih.gov Inhibition of SGPL1 with this compound has been shown to influence these processes. In studies on retinal cells, this compound significantly decreased the numbers of proliferating Müller glia-derived progenitor cells (MGPCs). elifesciences.orgbiorxiv.org Conversely, treatment with this compound led to a significant increase in the number of TUNEL+ cells, indicative of increased cell death, in damaged retinas. biorxiv.org In the context of endothelial barrier function, this compound was found to mitigate endothelial barrier failure in HMVEC-Ls cells with defective CFTR. nih.gov

Studies on this compound and Chromatin Remodeling in Epithelial Cells

Research has indicated the presence and activity of S1P lyase within the nuclear fractions of lung epithelial cells. nih.govresearchgate.net The enzymatic activity of nuclear S1P lyase results in the production of Δ2-hexadecenal (Δ2-HDE), a metabolite capable of inhibiting HDAC1/2 activity and subsequently increasing histone acetylation in nuclear preparations from these cells. nih.govresearchgate.net Studies utilizing this compound have demonstrated its ability to interfere with this pathway. Blocking S1P lyase activity with this compound attenuated Pseudomonas aeruginosa-induced nuclear Δ2-HDE generation and the associated H3 and H4 histone acetylation in both MLE-12 cells and human bronchial epithelial cells. nih.govresearchgate.net

In Vivo Pharmacological Studies in Preclinical Models

Preclinical in vivo studies have been conducted to evaluate the pharmacological effects of this compound, primarily focusing on its impact on immune responses and potential relevance to neuroinflammatory conditions.

Evaluation in Autoimmune Disease Models

The inhibitory effect of this compound on S1P lyase and the subsequent modulation of S1P levels have been investigated in preclinical models of autoimmune disease, given the critical role of S1P in lymphocyte trafficking.

This compound has been evaluated in the experimental autoimmune encephalomyelitis (EAE) model in rodents, a widely used model for studying multiple sclerosis (MS). In a rat model of EAE induced by the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide MOG29-152, administration of this compound at a dose of 2 mg/kg per day was shown to prevent cervical and thoracic lymphocyte infiltration and neuromuscular weakness. Pretreatment with this compound fully protected rats from EAE development compared to non-treated animals. Histopathological analysis of the spinal cord tissue from treated rats revealed no evident changes related to EAE. These findings suggest a protective effect of this compound in this model of autoimmune neuroinflammation.

Inhibition of S1PL by compounds like this compound is known to affect lymphocyte trafficking by increasing S1P levels, which in turn leads to the sequestration of lymphocytes in lymphoid organs such as the thymus and lymph nodes. This sequestration prevents lymphocytes from entering the peripheral circulation and migrating to sites of inflammation. Studies with this compound in rats have demonstrated an increase in S1P levels in the heart and lymph nodes. This increase in S1P levels is consistent with the mechanism of S1PL inhibition and its expected effect on lymphocyte distribution.

Studies in rats have shown that this compound reduces the total number of lymphocytes in the periphery. Furthermore, it has been observed to reduce the levels of specific peripheral immune cell subpopulations, including CD4+ T cells, CD8+ T cells, and B cells. A high dose of this compound (50 mg/kg orally) in rat models massively reduced the CD4+ and CD8+ T cell count, with this effect being evident even after 2 days. Similar effects were also achieved at lower doses (2 mg/kg) but required more frequent administrations. This reduction in circulating immune cells is a key mechanism by which S1PL inhibitors exert their immunosuppressive effects and prevent their infiltration into target tissues in autoimmune diseases like EAE.

Immune Cell SubpopulationEffect of this compound in RatsSource
Total LymphocytesReduced number
CD4+ T cellsReduced levels
CD8+ T cellsReduced levels
B cellsReduced levels
Modulation of Lymphocyte Trafficking and Sequestration in Lymphoid Organs

Neurobiological and Neuroinflammatory Research in Rodent Models

The preclinical investigation of this compound has also touched upon its potential relevance in neurobiological and neuroinflammatory contexts, particularly through its evaluation in the EAE model, which involves inflammation in the central nervous system (CNS). The protective effect observed in the EAE model suggests an impact on neuroinflammation.

While the EAE model used to evaluate this compound is characterized by demyelination due to immune-mediated attack on myelin, the direct impact of this compound specifically on myelin formation (myelinogenesis) or repair (remyelination) mechanisms in rodent neurobiological models is not extensively detailed in the provided search results. The protective effect in EAE indicates a reduction in the immune-mediated damage that leads to demyelination. Research on the broader role of S1P signaling and S1PL in the nervous system suggests a complex involvement in processes that could potentially influence myelin integrity and repair, but specific data demonstrating this compound's direct promotion of myelin formation or repair in rodent models was not prominently found. Studies have indicated that S1P signaling can protect myelin-forming oligodendrocytes and attenuate demyelination, but evidence for its role in promoting remyelination in the mammalian CNS is limited and sometimes controversial. While S1PL inhibition increases S1P levels, and S1P signaling is implicated in neural processes, the precise effect of this compound on myelin repair mechanisms in rodents requires further dedicated investigation beyond the observed protective effects in EAE.

Investigation of Neuroprotective Properties of S1PL Inhibition

Pharmacological inhibition of S1P lyase has shown protective effects in models of neurodegenerative diseases. Compound 31, described as a potent new-generation inhibitor of S1PL, demonstrated a pronounced protective effect in a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. researchgate.netresearchgate.net This compound, which is this compound, prevented cervical and thoracic lymphocyte infiltration and neuromuscular weakness in this EAE model. caymanchem.combiomol.com It also reduced the total number of lymphocytes, including CD4⁺ T cells, CD8⁺ T cells, and B cells in rats. caymanchem.combiomol.com These findings suggest that pharmacological inhibition of S1PL may represent a promising target for the treatment of neurodegenerative conditions. researchgate.netresearchgate.net Sphingosine-1-phosphate itself is recognized as a bioactive sphingolipid with strong neuroprotective properties, important for normal excitability and synaptic transmission in hippocampal neurons. researchgate.net

Ocular System Research

Research in the ocular system has investigated the role of S1P signaling, including the effects of S1PL inhibition, particularly in the context of retinal regeneration. elifesciences.orgelifesciences.orgbiorxiv.orgnih.gov

This compound Effects on Müller Glia Progenitor Cell Dynamics in Retinal Regeneration Models

Studies in damaged retinas, such as those treated with NMDA, have shown that inhibiting SGPL1 (the gene encoding S1P lyase) with this compound, which is expected to increase levels of S1P, significantly decreased the number of proliferating Müller glia progenitor cells (MGPCs). elifesciences.orgelifesciences.orgnih.govelifesciences.org This is in contrast to treatments that inhibit SPHK1 (which synthesizes S1P) or inhibit S1PR1, which are expected to decrease S1P levels or signaling and were found to stimulate the formation of MGPCs. elifesciences.orgelifesciences.orgnih.govelifesciences.org These findings suggest that S1P signaling activity suppresses retinal regeneration and that inhibiting S1PL, thereby increasing S1P, has a negative impact on MGPC formation in these models. elifesciences.orgelifesciences.orgnih.govresearchgate.net Significant decreases in MGPCs labeled for markers like Sox9, neurofilament, and pHisH3 were observed in damaged retinas treated with this compound. elifesciences.orgelifesciences.orgnih.govresearchgate.net

Pulmonary System Studies

The sphingolipid metabolic pathway, including S1P lyase, is implicated in numerous pulmonary disorders. nih.gov

This compound Modulation of S1P Levels in Lung Tissues

Inhibition of S1P lyase with compounds like this compound is expected to increase S1P levels in tissues. caymanchem.comnih.gov Studies using S1PL inhibitors or genetic partial deletion of Sgpl1 (encoding S1PL) have shown elevated S1P levels in lung tissue. nih.govmdpi.com For instance, administration of THI, another S1PL inhibitor, elevated S1P levels in lung tissue and bronchoalveolar lavage (BAL) fluids in a mouse model of LPS-induced lung inflammation. nih.gov While direct data on this compound's specific effects on S1P levels in lung tissue from the searches were limited to its general mechanism of action, its function as an S1PL inhibitor implies it would similarly lead to increased S1P concentrations in pulmonary tissue. caymanchem.combiomol.com

Impact on Pulmonary Inflammatory Responses in Disease Models

S1PL is considered a target in endotoxin-mediated lung injury. nih.gov Increased S1PL expression has been observed in LPS-induced lung injury mouse models, correlating with decreased S1P levels and increased inflammation and injury. nih.govnih.gov Conversely, targeting S1PL has been shown to ameliorate lung injury by increasing intracellular S1P levels and decreasing LPS-induced inflammatory cytokines. nih.govnih.gov Genetic partial deletion of Sgpl1 in mice resulted in less pulmonary leak and inflammation, accompanied by higher S1P levels in lung tissue and BAL fluid. nih.gov Furthermore, down-regulation of S1PL attenuated LPS-induced p38 MAPK/NF-κB signal transduction and IL-6 secretion in human lung endothelial cells. nih.gov While specific studies using this compound in pulmonary inflammation models were not found in detail within the search results, the research on S1PL inhibition in these models suggests that this compound, as an S1PL inhibitor, would likely exert anti-inflammatory effects in the pulmonary system by increasing S1P levels.

Cardiovascular System Studies (Limited to S1P level modulation effects)

Sphingosine-1-phosphate plays a significant role in cardiovascular physiology, influencing processes such as heart rate, cardiac contractility, and vascular tone. jpp.krakow.pluj.edu.plnih.gov Modulation of S1P levels through S1PL inhibition has been investigated for its impact on the cardiovascular system. nih.gov

This compound Influence on Cardiac S1P Levels

Studies in rats have demonstrated that this compound administration leads to an increase in S1P levels in cardiac tissue. caymanchem.comcaymanchem.combiomol.com For instance, administration of this compound at a dose of 100 mg/kg increased S1P levels in the heart of both male and female rats. caymanchem.comcaymanchem.combiomol.combioscience.co.uk This increase in cardiac S1P levels is a direct consequence of S1PL inhibition by this compound, preventing the breakdown of S1P. caymanchem.comcaymanchem.combiomol.comjpp.krakow.pl Elevated S1P levels in the heart due to S1PL inhibition have been associated with certain cardiovascular effects, including a decrease in heart rate observed in female rats at doses of 3 and 10 mg/kg per day of this compound. caymanchem.comcaymanchem.combiomol.combioscience.co.uk

The influence of this compound on cardiac S1P levels and subsequent effects can be summarized in the following table based on available data:

CompoundDose (mg/kg)Effect on Cardiac S1P Levels (Rats)Effect on Heart Rate (Female Rats)Source
This compound100IncreasedNot specified at this dose caymanchem.comcaymanchem.combiomol.combioscience.co.uk
This compound3Not specifiedDecreased caymanchem.comcaymanchem.combiomol.combioscience.co.uk
This compound10Not specifiedDecreased caymanchem.comcaymanchem.combiomol.combioscience.co.uk

Sepsis and Systemic Inflammatory Response Models

Sepsis is characterized by systemic inflammation and can lead to organ failure. nih.gov Changes in S1P metabolism and signaling are implicated in the progression of sepsis and other inflammatory conditions. frontiersin.orgnih.gov Decreased S1P concentrations in serum have been observed in septic patients, and this reduction can correlate with disease severity. nih.gov

Role of this compound in Modulating S1P in Sepsis

While direct studies specifically detailing the role of this compound in modulating S1P in sepsis models were not extensively found within the provided search results, the general mechanism of S1PL inhibitors in sepsis models provides relevant context. Inhibitors of S1P lyase, like this compound, are designed to increase S1P levels by preventing its degradation. caymanchem.comcaymanchem.combiomol.comjpp.krakow.pl In sepsis models, elevating S1P levels through S1PL inhibition has been explored as a potential therapeutic strategy. nih.gov For example, administration of 4-deoxypyridoxine (B1198617) (DOP), another inhibitor of S1P lyase, resulted in elevated S1P levels in a mouse model of sepsis. nih.gov Elevated intracellular S1P levels, achieved through S1PL inhibition, have shown protective effects on the endothelial barrier and attenuated inflammation in lung injury induced by LPS, a component often used to model sepsis. nih.gov This suggests that by inhibiting S1PL, this compound would likely contribute to increased S1P levels in the context of sepsis, potentially influencing the inflammatory response and vascular integrity, consistent with the known roles of S1P in these processes during sepsis. frontiersin.orgnih.gov

Structural Biology and Structure Activity Relationship Sar of S1pl in 31

Crystallographic Studies of S1PL-IN-31 in Complex with S1P Lyase

Crystallographic studies of this compound in complex with human S1P lyase have been instrumental in visualizing the precise binding mode of the inhibitor within the enzyme's active site. acs.orgrcsb.orgpdbj.org These studies have confirmed that this compound acts as a direct, active-site inhibitor. nih.govacs.org

Atomic-Level Insights into Ligand-Enzyme Interactions

X-ray crystallography has provided atomic-level details of the interactions between this compound and the S1PL dimer. acs.orgrcsb.org The studies reveal that this compound is accommodated within a narrow and hydrophobic channel in the substrate-binding site of the enzyme. acs.org Within this site, the inhibitor engages in specific interactions with amino acid residues lining the pocket. acs.org These interactions, which can include hydrogen bonds, hydrophobic contacts, and pi-pi stacking, are critical for the potency and selectivity of this compound. The crystal structure also shows this compound in proximity to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which is covalently bound to S1PL and essential for its catalytic activity. nih.govacs.org

Identification of Key Binding Motifs within the S1PL Active Site

The crystallographic data have allowed for the identification of key binding motifs within the S1PL active site that are crucial for the interaction with this compound. These motifs consist of specific amino acid residues that form the binding pocket and establish favorable interactions with distinct parts of the this compound molecule. The precise arrangement and chemical nature of these residues dictate the orientation and binding affinity of the inhibitor. Understanding these key binding motifs provides a structural basis for rationalizing observed SAR data and guiding the design of new inhibitors with improved binding characteristics.

Rational Drug Design and Lead Optimization Strategies

The structural information obtained from crystallographic studies, coupled with SAR data, has facilitated rational drug design and lead optimization efforts aimed at developing more potent and selective S1PL inhibitors based on the this compound scaffold. acs.orgacs.orgslideshare.net

Development of Analogs and Derivatives of this compound

Based on the insights gained from structural studies and initial SAR, medicinal chemists have synthesized and evaluated various analogs and derivatives of this compound. acs.org These efforts involve making targeted modifications to the chemical structure of this compound to probe the impact of different functional groups and substitutions on inhibitory activity and other pharmacological properties. The goal is to identify compounds with enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. bruker.com

Structure-Guided Design Principles for Enhanced Potency and Selectivity

Structure-guided design principles leverage the three-dimensional structural information of the S1PL-S1PL-IN-31 complex to direct the design of new inhibitors. researchgate.netacs.org By visualizing how this compound interacts with the active site, researchers can design modifications intended to optimize these interactions, such as strengthening hydrogen bonds, improving hydrophobic packing, or exploiting additional binding pockets. bruker.com This iterative process of design, synthesis, and evaluation, guided by structural data, is a powerful approach for enhancing both the potency and selectivity of S1PL inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) approaches complement structural biology and rational design by developing mathematical models that correlate chemical structure with biological activity. slideshare.netnih.gov For this compound derivatives, QSAR studies can help to understand how variations in chemical structure quantitatively affect their S1PL inhibitory potency.

Prediction of Biological Activity Based on Molecular Descriptors

This compound, also known as derivative 31 in relevant scientific literature, is characterized by a chemical structure comprising a pyridine (B92270) ring linked to a piperazine (B1678402) ring, which is further connected to a phthalazine (B143731) ring system caymanchem.com. The compound has a molecular weight of approximately 455.0 g/mol and contains a chiral center with an (R) or (2R) configuration caymanchem.commedkoo.com. Its chemical formula is C₂₆H₂₃ClN₆ medkoo.comnih.govnih.gov.

The biological activity of this compound is primarily defined by its inhibitory effect on sphingosine-1-phosphate lyase. It has been reported to inhibit S1PL with an IC₅₀ value of 210 nM medkoo.comnih.govnih.gov. The compound also exhibits activity as an antagonist of the Smoothened (Smo) receptor, with an IC₅₀ of 440 nM medkoo.comnih.govnih.gov.

The intrinsic structural features of this compound, such as its molecular weight, the types and arrangement of its ring systems (pyridine, piperazine, phthalazine), the presence of a chlorine atom and a nitrile group, and its specific stereochemistry, constitute molecular descriptors. These descriptors encode the physicochemical properties of the molecule, including size, shape, electronic distribution, lipophilicity, and hydrogen bonding capabilities. These properties are directly related to how the compound interacts with its biological target, S1PL. The potency observed for this compound (IC₅₀ = 210 nM) is a direct consequence of the favorable interplay between these molecular features and the active site of the S1PL enzyme. While specific calculated molecular descriptor values for this compound are not detailed in the provided search results, the compound's defined structure and measured biological activity form the basis for calculating such descriptors, which are essential inputs for predictive modeling techniques.

Development of Predictive Models for S1PL Inhibition

The identification and optimization of S1PL inhibitors like this compound often involve extensive structure-activity relationship (SAR) studies. The class of compounds to which this compound belongs, (4-benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles, was discovered through high-throughput screening. Subsequent optimization efforts aimed to enhance their inhibitory potency and selectivity for S1PL.

A crucial aspect of understanding the SAR and developing predictive models for this class of inhibitors is the determination of their binding mode to the S1PL enzyme. The co-crystal structure of derivative 31 (this compound) with the homodimeric human S1P lyase has been determined. This structural information provides invaluable insights into the specific interactions between the inhibitor and the enzyme's active site, revealing how different parts of the molecule contribute to binding affinity and inhibition. Such structural data is foundational for structure-based drug design and the development of predictive models.

Advanced Research Methodologies and Analytical Techniques

Biochemical and Biophysical Characterization of S1PL-IN-31 Activity

Characterizing the activity of this compound involves measuring its ability to inhibit the S1PL enzyme and understanding the kinetics and mechanisms of this inhibition.

Recombinant S1PL Activity Measurements

Recombinant S1PL is often used to study the enzyme's activity in a controlled in vitro setting and to assess the inhibitory potential of compounds like this compound. These assays typically involve incubating the recombinant enzyme with its substrate, S1P, in the presence or absence of the inhibitor. The rate of substrate consumption or product formation is then measured. One study utilized recombinant human S1PL (hS1PL) to assess the stereoselectivity of vinylated analogs of S1P as potential inhibitors. ub.edu Another study describes using recombinant human fatty aldehyde dehydrogenase (FALDH) coupled with S1PL to develop a spectrophotometric assay for detecting the formation of (2E)-hexadecenal, a product of S1PL activity. nih.gov

Coupled Spectrophotometric Assays for S1PL Activity

Coupled spectrophotometric assays offer a convenient method for continuously monitoring S1PL activity. nih.gov These assays link the S1PL-catalyzed reaction to another enzymatic reaction that produces a detectable change in absorbance or fluorescence. For instance, an assay can couple S1PL activity with recombinant human FALDH, which oxidizes the S1PL product, (2E)-hexadecenal, while reducing NAD+ to NADH. nih.gov The increase in NADH concentration can be monitored spectrophotometrically at 340 nm, providing a real-time measurement of S1PL activity. nih.gov This method has been used to determine the kinetic constants of S1PL isoforms. nih.gov Fluorogenic substrates have also been developed for measuring SGPL1 (S1PL) activity, where the cleavage of the substrate by S1PL releases a fluorescent product that can be detected using a spectrofluorimeter. medchemexpress.eunih.gov This type of assay was used to show that this compound blocked S1PL activity in nuclear fractions of cells. nih.govresearchgate.net

Mass Spectrometry-Based Methods for S1P and Metabolite Quantification (e.g., LC-MS/MS)

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is a powerful technique for quantifying S1P and its metabolites in biological samples. nih.govnih.govresearchgate.netrsc.orgmdpi.combmj.com This method allows for the simultaneous measurement of multiple sphingolipids, providing a comprehensive view of the sphingolipid metabolic pathway. rsc.orgbmj.com For S1P quantification, samples are typically processed through lipid extraction, followed by LC-MS/MS analysis using internal standards (e.g., d7-S1P) for accurate quantification. nih.govresearchgate.netmdpi.com The formation of S1PL products, such as (2E)-hexadecenal, can also be quantified using LC-MS after derivatization. nih.govresearchgate.net LC-MS/MS has been used to assess changes in S1P levels in tissues and cells treated with S1PL inhibitors, including this compound. mdpi.com

Cellular and Molecular Biology Approaches

Cellular and molecular biology techniques are crucial for understanding the effects of this compound in a biological context, including its impact on cellular S1P levels and downstream signaling pathways.

Genetic Knockdown and Knockout Models (e.g., S1PL-null cells)

Genetic manipulation of S1PL expression, through knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR/Cas9), provides valuable models for studying the consequences of reduced or absent S1PL activity and for validating the effects of pharmacological inhibitors like this compound. plos.orgresearchgate.netnih.govplos.org S1PL-null cells or tissues exhibit elevated S1P levels and altered sphingolipid profiles, which can be used to investigate the role of S1PL in various cellular processes and to determine if this compound phenocopies the effects of genetic S1PL deficiency. plos.orgresearchgate.netnih.govplos.org CRISPR/Cas9 has been used to create SGPL1 (S1PL) knockout HeLa cell lines to disrupt the sphingolipid-to-glycerolipid metabolic pathway and study protein-sphingolipid interactions. researchgate.netplos.org Studies using S1PL knockout mice have demonstrated that reduced S1PL activity leads to elevated S1P levels and affects immune cell trafficking. guidetopharmacology.orgplos.org

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays can be employed to assess the impact of this compound on specific signaling pathways influenced by S1P levels. These assays involve using a reporter gene (e.g., luciferase or fluorescent protein) under the control of a promoter that is responsive to the activation or inhibition of a particular pathway. By measuring reporter gene expression, researchers can indirectly assess the activity of the pathway in response to this compound treatment. While direct studies using reporter gene assays specifically for this compound were not prominently found in the search results, S1P signaling is known to activate various pathways, including MAPK, PI3K/AKT, and NFκB, which could potentially be studied using reporter gene approaches. nih.govbiorxiv.org For example, NFκB activation has been studied using a gene-targeted enhanced GFP reporter gene mouse model in the context of S1P signaling. biorxiv.org

Immunofluorescence and Flow Cytometry for Cell Subpopulation Analysis

Immunofluorescence and flow cytometry are key techniques utilized in the study of cellular responses and changes induced by compounds like this compound. Immunofluorescence allows for the visualization and localization of specific proteins or antigens within cells and tissues using fluorescently labeled antibodies. biorxiv.orgnih.gov Flow cytometry enables the quantitative analysis of cell populations based on their light-scattering properties and fluorescence when stained with fluorescent markers. This technique is particularly useful for identifying and quantifying different cell subpopulations within a heterogeneous sample, such as immune cells in blood or tissue. frontiersin.orgthermofisher.com

In the context of this compound research, these methods are crucial for assessing its impact on immune cell populations. For instance, this compound has been shown to reduce the total number of lymphocytes, including CD4+ T cells, CD8+ T cells, and B cells, in rat models. caymanchem.comcaymanchem.combiomol.combiomol.com Immunofluorescence and flow cytometry can be employed to precisely quantify these reductions and analyze changes in the proportions of different immune cell subsets in various lymphoid organs and target tissues following this compound administration. These techniques can also be used to investigate the expression levels of specific markers on these cells and assess their activation or migration status. cloudfront.netnih.gov

In Vivo Model Systems and Experimental Design Considerations

In vivo model systems are indispensable for evaluating the efficacy and pharmacodynamics of drug candidates in a complex biological environment. Preclinical studies involving this compound have primarily utilized animal models to investigate its effects on disease progression and underlying pathological mechanisms. acs.org

Selection and Characterization of Relevant Animal Models (e.g., rat EAE models)

The selection of appropriate animal models is critical for preclinical research. For studying the effects of this compound on conditions like multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model in rats is a widely used and relevant system. caymanchem.comcaymanchem.combiomol.commedchemexpress.comacs.org EAE is an induced autoimmune disease that mimics many clinical and pathological features of human multiple sclerosis, including inflammation and demyelination in the central nervous system, as well as neurological deficits. caymanchem.comcaymanchem.combiomol.comacs.orgfrontiersin.org

The MOG29-152 peptide is commonly used to induce EAE in rats. caymanchem.comcaymanchem.combiomol.com This peptide triggers an autoimmune response targeting myelin oligodendrocyte glycoprotein (B1211001), a component of myelin. caymanchem.comcaymanchem.combiomol.com The EAE model allows researchers to assess the ability of this compound to prevent or ameliorate disease symptoms, reduce inflammation, and protect against tissue damage. Characterization of the model involves establishing the disease course, severity, and the immunological and histological changes that occur.

Studies using the rat EAE model induced by MOG29-152 have shown that this compound can prevent cervical and thoracic lymphocyte infiltration and neuromuscular weakness. caymanchem.comcaymanchem.combiomol.com

Pharmacodynamic Endpoints in Preclinical Studies

Pharmacodynamic (PD) endpoints are measures that indicate a compound's biological effect in vivo. europa.eunih.gov In preclinical studies of this compound, relevant PD endpoints are assessed to understand its mechanism of action and evaluate its effectiveness. Given that this compound is an S1P lyase inhibitor, a key PD endpoint is the measurement of S1P levels in various tissues and biological fluids. caymanchem.comcaymanchem.combiomol.combiomol.com Inhibition of S1P lyase is expected to lead to increased S1P concentrations. caymanchem.comcaymanchem.combiomol.combiomol.com

Studies have shown that this compound increases S1P levels in the heart and lymph nodes of rats. caymanchem.comcaymanchem.combiomol.combiomol.com Another important PD endpoint in the EAE model is the assessment of immune cell trafficking and infiltration into the central nervous system. As mentioned earlier, this compound reduces lymphocyte numbers in peripheral blood and prevents their infiltration into the spinal cord. caymanchem.comcaymanchem.combiomol.comacs.org This can be quantified by techniques such as flow cytometry and histopathology. caymanchem.comcaymanchem.combiomol.comacs.org Changes in clinical scores reflecting the severity of neurological symptoms in EAE are also critical PD endpoints. caymanchem.comcaymanchem.combiomol.com Additionally, effects on heart rate have been observed as a PD endpoint. caymanchem.comcaymanchem.combiomol.combiomol.com

Table 1: Observed Pharmacodynamic Effects of this compound in Rats

EndpointEffect Observed
Peripheral LymphocytesReduced total number, CD4+, CD8+, and B cells
Lymphocyte InfiltrationPrevented in cervical and thoracic spinal cord
S1P Levels (Heart)Increased
S1P Levels (Lymph Nodes)Increased
Neuromuscular WeaknessPrevented in EAE model
Heart Rate (Female Rats)Decreased (at specific doses)

Histopathological and Morphological Assessments in Target Tissues

Histopathological and morphological assessments involve the microscopic examination of tissues to evaluate structural changes and the presence of pathology. nih.govfrontiersin.org In studies of this compound, particularly in the EAE model, these assessments are crucial for evaluating the extent of inflammation, demyelination, and axonal damage in the central nervous system. acs.org

Tissue samples from the spinal cord and brain of EAE rats treated with this compound are processed, sectioned, and stained using various histological techniques. nih.govacs.org Stains like Hematoxylin and Eosin (H&E) are used for general tissue morphology, while other stains or immunohistochemistry can highlight specific features such as inflammatory cell infiltration, myelin integrity, and axonal damage. biorxiv.orgnih.gov Histopathological analysis has confirmed the beneficial effect of this compound in the EAE model, showing no evident changes related to EAE in the spinal cord tissue of treated rats. acs.org Morphological assessments can also be applied to other tissues to evaluate potential off-target effects or the compound's distribution. difusiontech.com

"Omics" Technologies in this compound Research

"Omics" technologies refer to high-throughput approaches that enable the comprehensive study of entire sets of biological molecules, such as genes (genomics), RNA molecules (transcriptomics), proteins (proteomics), and metabolites (metabolomics). scilifelab.sesrpublication.comimec-int.com These technologies provide a global view of biological systems and can reveal complex molecular changes in response to drug treatment. wustl.edu

Chemical Proteomics for Target Validation and Off-Target Profiling

Chemical proteomics is a powerful "omics" technology that focuses on the study of protein interactions with small molecules. mdpi.comevotec.comnih.gov It is particularly valuable for target validation, confirming that a compound interacts with its intended protein target, and for off-target profiling, identifying unintended protein interactions that could contribute to efficacy or adverse effects. mdpi.comnih.goveu-openscreen.euevotec.com

This compound is designed to inhibit S1P lyase. caymanchem.comcaymanchem.combiomol.commedchemexpress.com Chemical proteomics techniques can be used to directly confirm the binding of this compound to S1P lyase in biological samples. nih.govnih.gov These methods often involve the use of chemical probes that structurally resemble the compound of interest and can capture interacting proteins, which are then identified and quantified using mass spectrometry. mdpi.comevotec.comevotec.com

Beyond confirming the primary target, chemical proteomics can be employed to profile the selectivity of this compound across the entire proteome. mdpi.comnih.govevotec.com This helps to identify any other proteins that this compound might bind to, even with lower affinity. mdpi.comnih.goveu-openscreen.eu Such off-target interactions can be important for understanding the full pharmacological profile of the compound and predicting potential side effects. mdpi.comnih.goveu-openscreen.eu While this compound has shown no activity against a panel of over 50 kinases and receptors in some studies, comprehensive proteome-wide profiling using chemical proteomics can provide a more complete picture of its binding interactions. acs.org

Table 2: Applications of Chemical Proteomics in this compound Research

ApplicationDescriptionRelevance to this compound
Target ValidationConfirming interaction with the intended protein target.Verifying binding and inhibition of S1P lyase. nih.govnih.gov
Off-Target ProfilingIdentifying unintended protein interactions.Assessing selectivity and potential for off-target effects beyond S1P lyase and Smo. acs.org
Mechanism of ActionElucidating the molecular pathways affected by the compound.Understanding downstream effects of S1P lyase inhibition.
Selectivity AssessmentEvaluating binding across a wide range of proteins.Providing a comprehensive interaction profile. acs.org

Chemical proteomics approaches, such as affinity-based protein profiling and quantitative mass spectrometry, can provide detailed insights into how this compound interacts with proteins in complex biological mixtures, contributing to a better understanding of its mechanism of action and potential effects. mdpi.comevotec.comevotec.com

Lipidomics for Comprehensive Sphingolipid Pathway Analysis

Lipidomics, a discipline focused on the comprehensive identification and quantification of lipids within a biological system, is a crucial methodology for studying the impact of compounds like this compound on the intricate sphingolipid metabolic pathway. nih.gov This pathway involves a complex network of interconnected metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate, which play vital roles in cellular function and disease. biorxiv.orgoaepublish.comresearchgate.netnih.gov

The application of lipidomics, particularly using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), allows researchers to measure the levels of numerous sphingolipid species simultaneously. nih.govbmj.comfrontiersin.org This provides a detailed snapshot of the lipid landscape and how it is perturbed by the inhibition of key enzymes like S1PL by compounds such as this compound. elifesciences.orgnih.gov

Detailed research findings using lipidomics in conjunction with this compound or other S1PL inhibitors highlight the resulting alterations in sphingolipid profiles. Inhibiting S1PL leads to an accumulation of S1P due to the blockage of its irreversible degradation. patsnap.comnih.govresearchgate.net This increase in S1P levels can have cascading effects on the balance of other sphingolipids within the metabolic network.

For instance, studies investigating the effects of S1PL inhibition have utilized LC-MS/MS to quantify changes in S1P levels in various tissues. bmj.comfrontiersin.orgelifesciences.orgnih.gov

While specific detailed data tables directly linked to this compound's impact on a wide range of sphingolipids across multiple studies were not extensively available in the search results, the methodology of using LC-MS/MS for sphingolipid analysis in the context of S1PL inhibition is well-established. nih.govbmj.comfrontiersin.orgelifesciences.orgnih.govnih.gov

One study, using LC/MS-MS, showed that treatment with THI, another S1PL inhibitor, restored normal levels of hexosylceramides (glucosylceramide) in a mouse model of Huntington's disease, demonstrating the impact of S1PL inhibition on other parts of the sphingolipid pathway. bmj.com Another study using LC/MS validated that S1P levels increased in damaged retinas and that S1PL inhibition by this compound was used in this context. elifesciences.org Furthermore, LC-MS/MS has been employed to confirm S1PL activity by measuring the product of the reaction, 2E-hexadecenal, often after derivatization. nih.gov

The power of lipidomics lies in its ability to provide a comprehensive view of the sphingolipid network, allowing researchers to understand not only the direct effect of this compound on S1P levels but also the indirect consequences on upstream and downstream metabolites like ceramides, sphingosine, and other complex sphingolipids. biorxiv.orgresearchgate.netnih.gov This holistic approach is essential for elucidating the complex mechanisms by which S1PL inhibitors exert their biological effects and for identifying potential biomarkers or therapeutic targets within the sphingolipid pathway.

Future Research Directions and Preclinical Translational Perspectives

Elucidating the Full Spectrum of S1PL-IN-31 Mediated Signaling Pathways

While this compound is known to inhibit S1PL and antagonize the Smo receptor, the complete range of signaling pathways modulated by this compound requires further investigation biomol.com. S1P, the substrate of S1PL, can act both extracellularly via S1P receptors and intracellularly, influencing various downstream cascades such as MAPK, PI3K/mTor, and NFκB pathways nih.govelifesciences.orgnih.govbiorxiv.orgnih.gov. Future studies should aim to comprehensively map how elevated intracellular S1P levels resulting from this compound treatment impact these and other signaling networks in different cell types and disease contexts. Additionally, the interplay between this compound's effects on S1P metabolism and its antagonism of the Smo receptor needs to be fully characterized to understand the combined impact on cellular function and disease pathogenesis . Research utilizing techniques such as phosphoproteomics and transcriptomics could provide valuable insights into the global signaling changes induced by this compound.

Exploration of this compound in Additional Preclinical Disease Models

The preclinical efficacy demonstrated by this compound in EAE models highlights the potential of S1PL inhibition in modulating immune responses nih.govnih.govresearchgate.netresearchgate.net. Expanding the evaluation of this compound and similar S1PL inhibitors in a broader range of preclinical disease models is a critical future direction.

Expanding Research in Various Autoimmune and Inflammatory Conditions

Given the role of S1P signaling in regulating immune cell trafficking and inflammatory responses, further research is warranted to investigate the therapeutic potential of this compound in other autoimmune and inflammatory conditions beyond MS nih.govresearchgate.netresearchgate.netnih.govnih.gov. This could include models of rheumatoid arthritis, systemic lupus erythematosus, inflammatory bowel disease, and other immune-mediated disorders where aberrant lymphocyte activity and inflammation contribute to disease progression nih.govfrontiersin.org. Studies should focus on evaluating the compound's ability to modulate immune cell infiltration, cytokine production, and tissue damage in these diverse models. The table below outlines potential areas for expanded research:

Disease Model CategorySpecific Disease ModelsKey Pathological Features to Assess
Autoimmune DiseasesRheumatoid Arthritis, Systemic Lupus Erythematosus, PsoriasisJoint inflammation, autoantibody production, systemic inflammation
Inflammatory ConditionsInflammatory Bowel Disease, Sepsis-induced injury, Lung inflammationIntestinal inflammation, multi-organ dysfunction, pulmonary edema
Other Immune-Mediated DisordersImmune cell infiltration, cytokine storm, tissue damage

Investigating Neurodegenerative Disease Modifying Potential

Emerging evidence suggests a role for S1P signaling in the central nervous system (CNS) and in neuroinflammatory processes that contribute to neurodegenerative diseases researchgate.netnih.gov. While the primary effect of S1PL inhibitors like this compound in EAE models is linked to peripheral immune modulation, the potential for direct effects within the CNS or modulation of neuroinflammation needs to be explored researchgate.netnih.gov. Future research could investigate the efficacy of this compound in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders nih.govfrontiersin.orgnih.govfrontiersin.org. This would involve assessing its impact on neuroinflammation, neuronal survival, protein aggregation, and cognitive or motor deficits in these models. Studies should also aim to determine the compound's ability to cross the blood-brain barrier and its direct effects on resident CNS cells like microglia and astrocytes, which are involved in neuroinflammatory responses biorxiv.orgnih.govresearchgate.net.

Development of Next-Generation S1PL Modulators Based on this compound Insights

The successful identification and preclinical validation of this compound have provided valuable insights into the potential of targeting S1PL for therapeutic benefit researchgate.netacs.org. This knowledge can be leveraged for the rational design and development of next-generation S1PL modulators with improved pharmacological properties.

Designing Compounds with Optimized Target Selectivity

Although this compound shows potent inhibition of S1PL, it also exhibits activity against the Smo receptor biomol.com. For certain therapeutic applications, achieving higher selectivity for S1PL over other targets, including Smo, may be desirable to minimize potential off-target effects utupub.fi. Future research should focus on structure-activity relationship (SAR) studies based on the this compound scaffold to design compounds with enhanced selectivity for S1PL acs.orgub.edu. This could involve modifying different parts of the molecule to optimize binding interactions with the S1PL active site while reducing affinity for Smo and other unintended targets acs.orgub.edu. The co-crystal structure of this compound with human S1PL can serve as a valuable tool for structure-based drug design efforts researchgate.netacs.org.

Methodological Advancements for Enhanced this compound Research

Methodological progress is vital for precisely characterizing the activity of this compound and evaluating its effects in relevant biological contexts. This includes developing more sensitive and specific assays for enzyme activity and refining the model systems used for preclinical evaluation.

Development of Novel Assays for this compound Activity

Measuring S1PL activity accurately is fundamental to understanding the potency and mechanism of inhibitors like this compound. Traditional methods for monitoring S1PL activity have included the use of radioactive or fluorescently labeled S1P analogs, which generate detectable products upon cleavage. nih.govnih.govmdpi.comresearchgate.net Mass spectrometry-based techniques, such as LC-MS/MS, GC-MS, and HPLC-ESI-QTOF, have also been employed to quantify the aldehyde product formed by S1PL activity, often after chemical derivatization. nih.gov

Recent advancements in assay development aim to provide more convenient and sensitive methods. One approach involves coupled-enzyme assays, where the aldehyde product of S1PL activity is further metabolized by another enzyme, and the change in a cofactor or product of the second reaction is measured. nih.gov For example, coupling S1PL activity with aldehyde dehydrogenase (FALDH) allows for continuous spectroscopic monitoring by detecting the reduction of NAD+ to NADH at 340 nm. nih.gov

Another development is the creation of bioassays using specific substrates that yield easily quantifiable products. A newly designed assay utilizes a C17-Sa1P substrate, which S1PL degrades into pentadecanal (B32716) and phosphoethanolamine. mdpi.com The resulting pentadecanal can then be quantified using techniques like HPLC with fluorescence detection after derivatization. mdpi.com This method has demonstrated sensitivity in measuring S1PL activity in cell lysates and has been validated with S1PL knockdown and overexpressed cell lines, as well as in the presence of S1PL inhibitors. mdpi.com

These novel assays offer improved sensitivity and can potentially streamline the screening and characterization of S1PL inhibitors, contributing to a more comprehensive understanding of this compound's enzymatic inhibition profile.

Refinement of Preclinical Model Systems

Preclinical models are indispensable for evaluating the in vivo effects of this compound and translating research findings towards potential therapeutic applications. Various in vitro and in vivo models have been utilized in S1PL research, including immortalized cell lines, primary cell cultures, and animal models.

In vitro models range from primary hepatocytes and Caco-2 monolayers for assessing metabolic stability and permeability to various cell lines (e.g., MEFs, HEK293, SH-SY5Y, MLE-12, F9) used for studying cellular S1P metabolism and the effects of S1PL inhibition on specific pathways. mdpi.comnih.govnih.gov Refinements in in vitro systems include the use of genetic knockdown models, such as S1PL-null cells, to isolate target-specific effects of inhibitors like this compound. nih.gov

Animal models have been crucial for evaluating the systemic effects of this compound. The experimental autoimmune encephalomyelitis (EAE) rat model, a model for multiple sclerosis, has been used to demonstrate that this compound can prevent lymphocyte infiltration and neuromuscular weakness. caymanchem.combiomol.commedchemexpress.comacs.org Studies in rats have also shown that this compound can increase S1P levels in tissues and affect lymphocyte counts. caymanchem.combiomol.comacs.org

Beyond autoimmune diseases, preclinical research on S1PL modulation has extended to other areas, including lung diseases and neurodegenerative disorders, utilizing relevant mouse models of injury or disease. nih.govnih.govresearchgate.netatsjournals.orgresearchgate.net Mouse models with genetic deficiencies in S1PL have also provided insights into the physiological roles of the enzyme. nih.gov Furthermore, studies in chick retina models have investigated the impact of S1PL inhibition on retinal regeneration. elifesciences.orgelifesciences.org

Future research directions emphasize the need for refining these models to better predict clinical outcomes. This involves ensuring reproducibility in animal studies by adhering to guidelines such as the ARRIVE guidelines, standardizing dosing, incorporating control groups, and conducting blinded analysis. Comprehensive assessment of pharmacokinetic and pharmacodynamic properties of this compound in these models, including bioavailability, half-life, and tissue distribution, is also crucial. Investigating the effects of this compound in models that more closely mimic the complexity of human diseases and exploring its impact on S1P signaling in specific cell types within these models represent important avenues for future research. nih.govnih.govelifesciences.orgresearchgate.netfrontiersin.org

Here is a summary of some preclinical models used in this compound and related S1PL research:

Model TypeSpecific Model/SystemRelevance to this compound Research
In vitro Primary HepatocytesMetabolic stability assessment
Caco-2 MonolayersPermeability studies
Various Cell Lines (MEFs, HEK293, SH-SY5Y, MLE-12, F9)Studying S1P metabolism, enzyme activity, and cellular effects of S1PL inhibition mdpi.comnih.govnih.gov
S1PL-null cellsIsolating target-specific effects nih.gov
In vivo Rat Experimental Autoimmune Encephalomyelitis (EAE)Evaluating efficacy in autoimmune disease model, effects on lymphocytes caymanchem.combiomol.commedchemexpress.comacs.org
Mouse models of lung injuryInvestigating therapeutic potential in lung diseases nih.govresearchgate.netatsjournals.org
Mouse S1PL-KO modelsUnderstanding physiological roles of S1PL nih.gov
Chick retina modelStudying impact on retinal regeneration elifesciences.orgelifesciences.org

Refining these preclinical models and developing more sophisticated in vitro and in vivo systems will be critical for comprehensively evaluating the therapeutic potential of this compound and guiding its translational path.

Q & A

Q. How can this compound research inform the development of combination therapies for autoimmune disorders?

  • Methodological Answer : Screen for synergies with existing immunomodulators (e.g., JAK inhibitors) using Chou-Talalay combination index analysis . Prioritize in vivo validation in humanized mouse models (e.g., NSG mice engrafted with patient-derived cells). Discuss translational relevance by comparing this compound’s mechanism to clinical-stage S1P receptor modulators (e.g., fingolimod) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S1PL-IN-31
Reactant of Route 2
Reactant of Route 2
S1PL-IN-31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.